molecular formula C14H12N2O B2368097 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol CAS No. 59276-97-0

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol

Cat. No.: B2368097
CAS No.: 59276-97-0
M. Wt: 224.263
InChI Key: KCGOZRRFZSFLNT-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is a heterocyclic compound that features a benzimidazole core with a hydroxyl group and a 4-methylphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The final product is obtained by oxidation of the intermediate.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-one.

    Reduction: Formation of 2-(4-methylphenyl)-1H-1,3-benzimidazole.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The biological activity of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, inhibiting their function and leading to therapeutic effects. The exact mechanism of action depends on the specific biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylsulfonylphenyl)-1H-1,3-benzimidazole
  • 2-(4-methylphenyl)-1H-indole
  • 2-(4-methylphenyl)-1H-benzimidazole

Uniqueness

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol is unique due to the presence of both a hydroxyl group and a 4-methylphenyl substituent, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-hydroxy-2-(4-methylphenyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGOZRRFZSFLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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